Antiproliferative Potency in Androgen-Independent Prostate Cancer: Ca 37 vs. Curcumin (PC-3 Cells, 24 h MTT Assay)
In a direct head-to-head comparison conducted under identical experimental conditions, Ca 37 achieved a 24-hour IC50 of 4.77 ± 0.19 μmol/L against PC-3 human androgen-independent prostate cancer cells, whereas curcumin required 33.83 ± 1.83 μmol/L, yielding an approximately 7.1-fold potency advantage for Ca 37 [1]. The concentration-response curves demonstrated that Ca 37 exerted concentration-dependent proliferation inhibition in the 1.25–10 μmol/L range, while curcumin required 10–60 μmol/L to achieve comparable effects [1].
| Evidence Dimension | Antiproliferative IC50 in PC-3 prostate cancer cells |
|---|---|
| Target Compound Data | IC50 = 4.77 ± 0.19 μmol/L (Ca 37) |
| Comparator Or Baseline | IC50 = 33.83 ± 1.83 μmol/L (Curcumin) |
| Quantified Difference | Ca 37 is approximately 7.1-fold more potent (IC50 ratio: curcumin/Ca 37 ≈ 7.1) |
| Conditions | PC-3 human androgen-independent prostate cancer cells; 24 h treatment; MTT assay; DMSO vehicle control |
Why This Matters
For researchers procuring compounds for prostate cancer screening, the ~7-fold potency differential means Ca 37 achieves pharmacologically relevant effects at substantially lower concentrations, reducing solvent burden and potential off-target artifacts in cell-based assays.
- [1] Liu J, Luo C, et al., inventors; Xi'an Jiaotong University, assignee. Application of curcumin derivative in preparation of drug for treating prostate cancer disease. Chinese patent CN 102670573 A. 2012 Sep 19. [Embodiment 1, paragraphs 0067–0069; Table 1 reporting IC50 values]. View Source
